molecular formula C24H21ClN4O2S B11501833 1-(4-Chlorophenyl)-2-((5-(((4-methoxyphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone CAS No. 539809-23-9

1-(4-Chlorophenyl)-2-((5-(((4-methoxyphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

Cat. No.: B11501833
CAS No.: 539809-23-9
M. Wt: 465.0 g/mol
InChI Key: RGLUVZZRJHMXIF-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-((5-(((4-methoxyphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a complex organic compound that features a triazole ring, a chlorophenyl group, and a methoxyphenyl group

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-2-((5-(((4-methoxyphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

1-(4-Chlorophenyl)-2-((5-(((4-methoxyphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a pharmaceutical agent due to its unique structural features.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-((5-(((4-methoxyphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone involves its interaction with specific molecular targets. The triazole ring and the phenyl groups play a crucial role in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and phenyl-substituted compounds. What sets 1-(4-Chlorophenyl)-2-((5-(((4-methoxyphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. Some similar compounds are:

  • 1-(4-Chlorophenyl)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethanone
  • 1-(4-Methoxyphenyl)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethanone

Properties

CAS No.

539809-23-9

Molecular Formula

C24H21ClN4O2S

Molecular Weight

465.0 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[[5-[(4-methoxyanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C24H21ClN4O2S/c1-31-21-13-11-19(12-14-21)26-15-23-27-28-24(29(23)20-5-3-2-4-6-20)32-16-22(30)17-7-9-18(25)10-8-17/h2-14,26H,15-16H2,1H3

InChI Key

RGLUVZZRJHMXIF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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